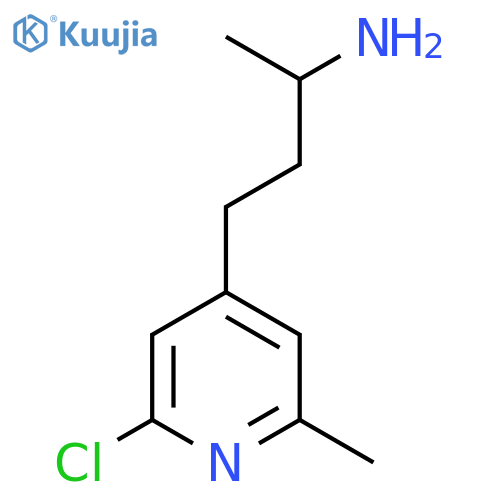Cas no 2228754-67-2 (4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine)

4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine
- 2228754-67-2
- EN300-1995420
-
- インチ: 1S/C10H15ClN2/c1-7(12)3-4-9-5-8(2)13-10(11)6-9/h5-7H,3-4,12H2,1-2H3
- InChIKey: NQAPNXDYRMCAKY-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC(C)=N1)CCC(C)N
計算された属性
- せいみつぶんしりょう: 198.0923762g/mol
- どういたいしつりょう: 198.0923762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 152
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.9Ų
- 疎水性パラメータ計算基準値(XlogP): 2.3
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1995420-10.0g |
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine |
2228754-67-2 | 10g |
$6390.0 | 2023-06-02 | ||
| Enamine | EN300-1995420-0.1g |
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine |
2228754-67-2 | 0.1g |
$1307.0 | 2023-09-16 | ||
| Enamine | EN300-1995420-0.5g |
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine |
2228754-67-2 | 0.5g |
$1426.0 | 2023-09-16 | ||
| Enamine | EN300-1995420-1g |
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine |
2228754-67-2 | 1g |
$1485.0 | 2023-09-16 | ||
| Enamine | EN300-1995420-0.05g |
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine |
2228754-67-2 | 0.05g |
$1247.0 | 2023-09-16 | ||
| Enamine | EN300-1995420-1.0g |
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine |
2228754-67-2 | 1g |
$1485.0 | 2023-06-02 | ||
| Enamine | EN300-1995420-2.5g |
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine |
2228754-67-2 | 2.5g |
$2912.0 | 2023-09-16 | ||
| Enamine | EN300-1995420-10g |
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine |
2228754-67-2 | 10g |
$6390.0 | 2023-09-16 | ||
| Enamine | EN300-1995420-0.25g |
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine |
2228754-67-2 | 0.25g |
$1366.0 | 2023-09-16 | ||
| Enamine | EN300-1995420-5.0g |
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine |
2228754-67-2 | 5g |
$4309.0 | 2023-06-02 |
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine 関連文献
-
1. Book reviews
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amineに関する追加情報
Comprehensive Overview of 4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine (CAS No. 2228754-67-2)
4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine (CAS No. 2228754-67-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyridine backbone and amine functional group, is a subject of interest due to its potential applications in drug discovery and material science. Researchers are particularly intrigued by its structural versatility, which allows for modifications to enhance bioactivity or stability. The 2-chloro-6-methylpyridine moiety is a critical feature, often linked to improved binding affinity in target molecules.
In recent years, the demand for pyridine derivatives like 4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine has surged, driven by their utility in designing novel therapeutics. A common query among scientists is: "What are the synthetic routes for 4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine?" The compound is typically synthesized via multi-step organic reactions, including halogenation and amination, with yields optimized through catalytic methods. Its CAS number 2228754-67-2 serves as a unique identifier in chemical databases, ensuring precise tracking in regulatory and research contexts.
The compound’s relevance extends to agrochemical innovation, where chloropyridine derivatives are explored for their pesticidal properties. With growing concerns about sustainable agriculture, researchers are investigating whether 4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine can contribute to eco-friendly pest control solutions. Another trending question is: "How does the amine group in 4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine influence its reactivity?" The primary amine enhances nucleophilicity, facilitating reactions with carbonyl compounds or electrophiles, which is valuable in derivatization.
From a pharmacological perspective, this compound’s potential as a building block for CNS-active molecules is under scrutiny. The methyl and chloro substituents on the pyridine ring may modulate lipophilicity, affecting blood-brain barrier penetration—a hot topic in neuropharmacology. Analytical techniques like HPLC and NMR are essential for characterizing CAS 2228754-67-2, ensuring purity for preclinical studies. Discussions on platforms like ResearchGate often highlight its role in structure-activity relationship (SAR) studies.
Environmental and safety profiles of 4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine are also critical. While not classified as hazardous, proper handling protocols are emphasized in SDS documents. The rise of green chemistry has spurred interest in optimizing its synthesis to minimize waste, aligning with global sustainability goals. Searches for "biodegradability of pyridine-based amines" reflect this trend, underscoring the need for eco-conscious design.
In summary, 4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine (CAS No. 2228754-67-2) exemplifies the intersection of chemical innovation and practical applications. Its adaptability in drug design, agrochemistry, and material science positions it as a compound of enduring relevance, with ongoing research likely to uncover further utilities. For those exploring heterocyclic chemistry, this molecule offers a compelling case study in functional group interplay and reactivity.
2228754-67-2 (4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine) 関連製品
- 1240574-51-9(2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione)
- 2172552-39-3(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazole-5-amidocyclobutane-1-carboxylic acid)
- 2228353-84-0(tert-butyl N-1-amino-3-(3,5-difluoro-2-hydroxyphenyl)propan-2-ylcarbamate)
- 2091608-29-4(Benzenepropanesulfonyl chloride, 4-(difluoromethoxy)-α-methyl-)
- 182683-50-7(Epsilon-V1-2)
- 858761-13-4(propan-2-yl 2-{(2Z)-2-(3-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yloxy}acetate)
- 1788054-65-8(7-bromo-1h,2h,3h-pyrrolo[3,2-c]pyridin-2-one)
- 1291177-21-3(Methyl 4-Chloro-5-Cyclopropyl-1h-Pyrazole-3-Carboxylate)
- 2790-00-3(1-butylcyclopropane-1-carbonitrile)
- 1446487-82-6(2H-Thiopyran-4-carboxylic acid, 5-amino-3-methyl-2-(4-nitrophenyl)-, ethyl ester)




